An In-depth Technical Guide to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
An In-depth Technical Guide to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Metoprolol, a widely used selective β₁ receptor blocker in the management of cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols and visual representations of its synthetic pathway are included to support researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is presented below. The data has been compiled from various sources and includes both experimental and computed values.
| Property | Value | Source |
| IUPAC Name | 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | [2] |
| Synonyms | Metoprolol Related Compound B, 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane | [3][4] |
| CAS Number | 56718-76-4 | [3] |
| Molecular Formula | C₁₂H₁₇ClO₃ | [3][4] |
| Molecular Weight | 244.71 g/mol | [2][3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 128 °C | [3] |
| Flash Point | 174.2 °C | [3] |
| Density | 1.0 g/mL | [3] |
| Computed LogP | 2.1 | [2] |
| Computed pKa | (No reliable data available) | |
| Solubility | (No explicit data available, likely soluble in organic solvents like chloroform) | [5] |
| Canonical SMILES | COCCC1=CC=C(C=C1)OCC(CCl)O | [2][4] |
| InChI Key | MAVSBQOSROXJQJ-UHFFFAOYSA-N | [2][4] |
Synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
The primary synthetic route to 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction is typically catalyzed by a base or a phase transfer catalyst.
General Reaction Scheme
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, based on literature procedures.
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin (excess)
-
Piperidine hydrochloride (catalyst)
-
Chloroform
-
Concentrated Hydrochloric Acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
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A mixture of 4-(2-methoxyethyl)phenol and an excess of epichlorohydrin is prepared in a reaction vessel.
-
A catalytic amount of piperidine hydrochloride is added to the mixture.
-
The reaction mixture is vigorously stirred at an elevated temperature (e.g., 100 °C) for several hours to ensure complete reaction.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess epichlorohydrin is removed under reduced pressure (in vacuo).[5]
-
The resulting residue is dissolved in an equal volume of chloroform.[5]
-
The chloroform solution is washed with concentrated hydrochloric acid, followed by water, to remove any remaining catalyst and impurities.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product as a colorless oil.
-
Further purification can be achieved by vacuum distillation to obtain pure 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.[5]
Role in the Synthesis of Metoprolol
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a crucial intermediate in the synthesis of the beta-blocker, Metoprolol. The synthesis proceeds via the reaction of this chlorohydrin with isopropylamine.
Spectroscopic Data (Reference)
Reference Data for 1-chloro-3-phenoxy-2-propanol: [5]
-
IR (film, νmax, cm⁻¹): 3310 (O-H stretch), 1603, 1590, 1495 (aromatic C=C stretch), 1245 (C-O stretch).
-
¹H NMR (CDCl₃, τ): 7.40 (broad exchangeable s, 1H, OH), 6.25 (d, J=3.5 Hz, 2H, CH₂Cl), 5.90 (s, 2H, OCH₂), 5.90 (m, 1H, CHOH), 3.21-2.56 (m, 5H, Ar-H).
It is expected that the spectra of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol would show additional signals corresponding to the -CH₂CH₂OCH₃ group.
Safety Information
Based on aggregated GHS information, 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is classified as follows:
-
Hazard Class: Acute toxicity, oral (Category 4).[2]
-
Hazard Statement: H302: Harmful if swallowed.[2]
-
Precautionary Statements: P264, P270, P301+P317, P330, P501.[2]
Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a vital intermediate in pharmaceutical synthesis, particularly for the production of Metoprolol. This guide has provided a detailed summary of its physicochemical properties, a representative synthetic protocol, and its role in drug manufacturing. The provided information aims to be a valuable resource for professionals engaged in the fields of chemical research and drug development. Further experimental validation of some of the computed properties is recommended for critical applications.
References
- 1. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]
- 2. 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane | C12H17ClO3 | CID 2793898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | 56718-76-4 | FC27415 [biosynth.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. prepchem.com [prepchem.com]
